
4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl is a halogenated biphenyl compound characterized by the presence of two iodine atoms and four chlorine atoms attached to a biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 2,2’,5,5’-tetrachlorobiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 4,4’-positions.
Industrial Production Methods
Industrial production of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to changes in the halogenation pattern or the formation of biphenyl derivatives with altered electronic properties.
科学研究应用
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated biphenyls.
Toxicology: Investigated for its potential toxic effects on biological systems, including endocrine disruption and bioaccumulation.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying PCBs in environmental samples.
作用机制
The mechanism of action of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with biological molecules and pathways. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may disrupt endocrine signaling by mimicking or blocking hormone action, leading to altered gene expression and physiological effects.
相似化合物的比较
Similar Compounds
- **2,2’,5,5’-Tetrachlor
2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
属性
CAS 编号 |
36649-77-1 |
|---|---|
分子式 |
C12H4Cl4I2 |
分子量 |
543.8 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(2,5-dichloro-4-iodophenyl)-5-iodobenzene |
InChI |
InChI=1S/C12H4Cl4I2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
InChI 键 |
PZUXVIRGHJFYQS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)C2=CC(=C(C=C2Cl)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)


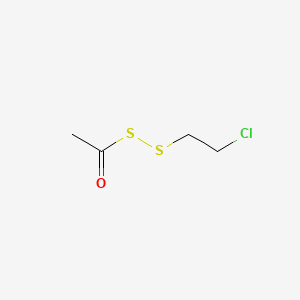
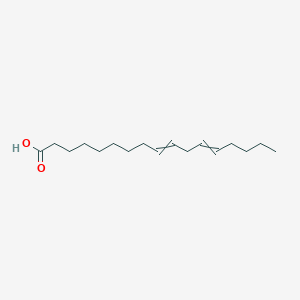
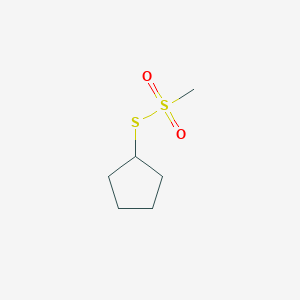
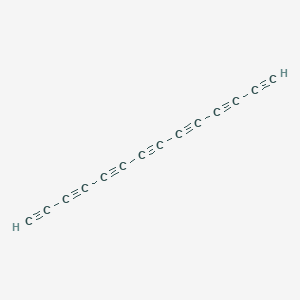
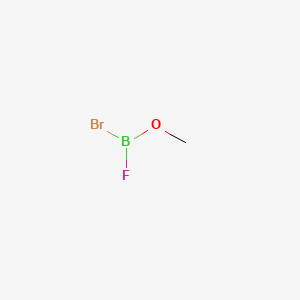
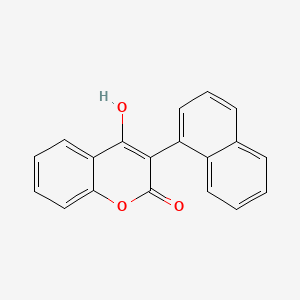
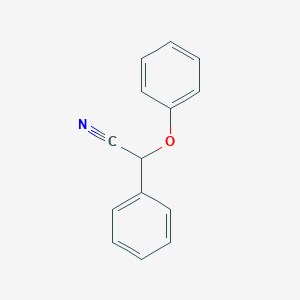
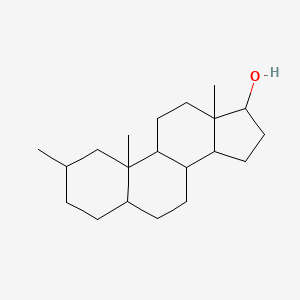
![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
